molecular formula C12H12BrNO B13318558 4-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one

4-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one

Cat. No.: B13318558
M. Wt: 266.13 g/mol
InChI Key: MRHCAEVGJBDIIM-FPLPWBNLSA-N
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Description

4-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C12H12BrNO. It is a brominated indene derivative, which is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one typically involves the bromination of an indene derivative followed by the introduction of a dimethylamino group. One common method involves the reaction of 2,3-dihydro-1H-inden-1-one with bromine to form 4-bromo-2,3-dihydro-1H-inden-1-one. This intermediate is then reacted with dimethylamine under specific conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Condensation Reactions: It can participate in condensation reactions with other compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted indene derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

4-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-ethylaniline
  • 4-Bromo-2-methoxyaniline
  • 4-Bromo-2-(dimethylamino)benzaldehyde

Uniqueness

Compared to similar compounds, 4-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a dimethylamino group on the indene backbone makes it particularly versatile for various research applications.

Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

(2Z)-4-bromo-2-(dimethylaminomethylidene)-3H-inden-1-one

InChI

InChI=1S/C12H12BrNO/c1-14(2)7-8-6-10-9(12(8)15)4-3-5-11(10)13/h3-5,7H,6H2,1-2H3/b8-7-

InChI Key

MRHCAEVGJBDIIM-FPLPWBNLSA-N

Isomeric SMILES

CN(C)/C=C\1/CC2=C(C1=O)C=CC=C2Br

Canonical SMILES

CN(C)C=C1CC2=C(C1=O)C=CC=C2Br

Origin of Product

United States

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